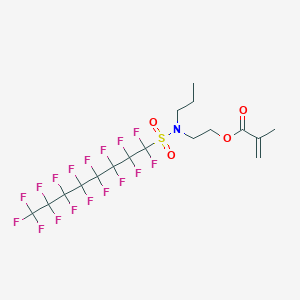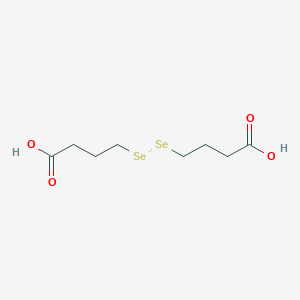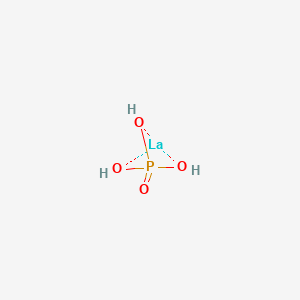
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate, commonly known as HFOPA, is a fluorinated monomer that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a methacrylate-based monomer that contains a fluorinated sulfonamide group, which imparts hydrophobicity and low surface energy to the polymer synthesized from it.
作用机制
The mechanism of action of HFOPA is based on its unique chemical structure, which contains a fluorinated sulfonamide group. The fluorine atoms in the sulfonamide group are highly electronegative, which results in a partial negative charge on the sulfur atom. This partial negative charge can interact with positively charged groups, such as amino groups in proteins and nucleic acids, through electrostatic interactions. This interaction can alter the conformation and function of the biomolecules, leading to biological effects.
Biochemical and Physiological Effects:
HFOPA has been shown to have various biochemical and physiological effects, including antimicrobial activity, protein adsorption inhibition, and cell adhesion inhibition. The hydrophobicity and low surface energy of HFOPA can prevent the adsorption of proteins and cells onto surfaces modified with it, which can be useful in applications where biocompatibility is important. Additionally, HFOPA has been shown to have antimicrobial activity against various bacteria and fungi, which can be useful in medical and industrial applications.
实验室实验的优点和局限性
HFOPA has several advantages for lab experiments, including its high purity, ease of synthesis, and versatility in surface modification and polymer synthesis. However, HFOPA can be difficult to handle due to its low solubility in water and polar solvents, which can limit its use in some applications. Additionally, the toxicity of HFOPA and its derivatives is not well understood, which can be a limitation for some applications.
未来方向
There are several future directions for the research on HFOPA, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its applications in drug delivery and tissue engineering. Additionally, the use of HFOPA in surface modification and anti-fouling coatings for marine applications is an area of active research. Overall, the unique properties of HFOPA make it a promising candidate for various scientific research applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of HFOPA involves the reaction of 2-aminoethyl methacrylate with perfluorooctanesulfonyl fluoride (POSF). The reaction proceeds via a nucleophilic substitution mechanism, where the amino group in 2-aminoethyl methacrylate attacks the electrophilic carbon in POSF, resulting in the formation of HFOPA. The reaction requires the use of a base catalyst, such as triethylamine, and a polar solvent, such as dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.
科学研究应用
HFOPA has been used in a wide range of scientific research applications, including surface modification, drug delivery, and tissue engineering. Due to its hydrophobicity and low surface energy, HFOPA can be used to modify the surface properties of various materials, such as metals, polymers, and ceramics. The modified surfaces exhibit improved water repellency, reduced friction, and increased biocompatibility. HFOPA has also been used as a building block for the synthesis of amphiphilic block copolymers, which can self-assemble into micelles and vesicles for drug delivery applications. Additionally, HFOPA-based polymers have been used as scaffolds for tissue engineering, where they can provide a suitable microenvironment for cell growth and differentiation.
属性
CAS 编号 |
13285-40-0 |
|---|---|
产品名称 |
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate |
分子式 |
C17H16F17NO4S |
分子量 |
653.4 g/mol |
IUPAC 名称 |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-4-5-35(6-7-39-9(36)8(2)3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h2,4-7H2,1,3H3 |
InChI 键 |
XBWYIWRSPVIPCH-UHFFFAOYSA-N |
SMILES |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
其他 CAS 编号 |
13285-40-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















